Benzyl phenyl sulfone

Beschreibung

Overview of Sulfone Chemistry and its Significance in Organic Synthesis

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms. wikipedia.org This functional group is a cornerstone in modern organic chemistry, with sulfone-containing molecules serving as versatile building blocks and synthetic intermediates. researchgate.netthieme-connect.comthieme-connect.com Their importance is underscored by their presence in a wide array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netthieme-connect.com The sulfone functional group is relatively inert, but it significantly influences the physical and chemical properties of a molecule, including its stability, solubility, and reactivity. fiveable.me

The synthesis of sulfones is well-established, with common methods including the oxidation of thioethers (sulfides) and sulfoxides, the reaction of sulfinates with electrophiles, and Friedel-Crafts reactions using sulfonyl halides. wikipedia.orgthieme-connect.comfiveable.me The ability to introduce and subsequently transform the sulfonyl group makes it a "chemical chameleon," capable of modulating a molecule's reactivity to achieve specific synthetic goals. thieme-connect.com

The study of sulfones as a distinct class of organosulfur compounds began in the late 19th century. Early applications were found in the development of dyestuffs and pharmaceuticals. A significant milestone in the history of sulfones was the discovery of sulfonamide antibacterial drugs, such as prontosil, which demonstrated the therapeutic potential of this class of compounds. slideshare.net

Over the decades, the utility of sulfones has evolved significantly. In the mid-20th century (the 1950s-1970s), chlorinated sulfones were developed for creating thermally stable polymers, taking advantage of the rigidity imparted by the sulfonyl group. The versatility of sulfones in organic synthesis became increasingly apparent through the development of key reactions like the Ramberg–Bäcklund reaction and the Julia olefination, where the sulfone group acts as a linchpin in the formation of alkenes. wikipedia.orgthieme-connect.com From the 2000s to the present, research has focused on applying sulfones in cross-coupling reactions and the creation of advanced functional materials, driven by the sulfonyl group's capacity to modify electronic environments within a molecule.

The sulfonyl group (–SO₂–) is a divalent functional group consisting of a sulfur atom double-bonded to two oxygen atoms. fiveable.me Its chemical behavior is dominated by its powerful electron-withdrawing nature. fiveable.meiomcworld.com This property has several important consequences for the reactivity of molecules containing a sulfonyl group:

Activation of Adjacent Protons : The electron-withdrawing effect of the sulfonyl group increases the acidity of protons on adjacent carbon atoms (α-protons). This allows for the easy formation of a carbanion (a negatively charged carbon) at this position, which can then react with various electrophiles. This reactivity is fundamental to the use of sulfones in forming new carbon-carbon bonds. thieme-connect.comiomcworld.com

Stabilization of Intermediates : The sulfonyl group can effectively stabilize adjacent carbanions and carbocations, facilitating a variety of substitution and elimination reactions. fiveable.me

Leaving Group Ability : The sulfone group can act as a good leaving group in certain reactions, departing as a stable sulfinate anion. This property is exploited in reactions like the Julia olefination and other synthetic transformations where the temporary presence of the sulfone is desired to control reactivity before it is removed. thieme-connect.com

Electrophilic Activation : When attached to an unsaturated system, such as in vinyl sulfones, the sulfonyl group acts as a strong activating group, making the double bond susceptible to nucleophilic attack in Michael-type addition reactions. wikipedia.org

This combination of features allows the sulfonyl group to be used as a temporary modulator of chemical reactivity, enabling complex molecular constructions. thieme-connect.com

Benzyl (B1604629) Phenyl Sulfone as a Model Compound in Sulfone Studies

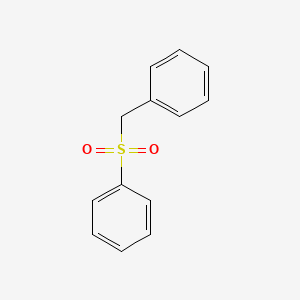

Benzyl phenyl sulfone is an organosulfur compound that features a sulfonyl group bridging a benzyl group and a phenyl group. Its structure makes it an excellent model for investigating fundamental aspects of sulfone chemistry. It serves as a key intermediate in the synthesis of various organic molecules and is frequently employed in research to explore new synthetic methodologies. chemimpex.com

Recent research findings have highlighted its utility in several areas:

Direct Olefination Reactions : this compound has been used as a model substrate in the development of nickel-catalyzed direct olefination reactions with alcohols. rsc.org In these studies, the acidic methylene (B1212753) protons between the phenyl and sulfonyl groups are crucial for the reaction mechanism. rsc.org

Conformational Analysis : Studies have utilized this compound and its derivatives to investigate the forces that govern the folded conformations of molecules in solution. These studies examine intramolecular interactions, such as charge-transfer between the electron-rich and electron-poor aromatic rings, which are influenced by the geometry of the central sulfonyl group. cdnsciencepub.com

Synthesis of Heterocycles : As a versatile building block, this compound's reactivity has been harnessed in the synthesis of more complex molecules, including various heterocyclic compounds.

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂S | chembk.comnist.gov |

| Molecular Weight | 232.3 g/mol | chembk.comnist.gov |

| Melting Point | 146-150 °C | chembk.comchemdad.com |

| Appearance | Crystalline Powder | chembk.com |

| CAS Number | 3112-88-7 | chembk.comnist.gov |

This table presents research findings where this compound was used as a model compound.

| Research Area | Finding | Reference |

| Nickel-Catalyzed Olefination | Used as a substrate to couple with benzyl alcohols, demonstrating a method for C-C double bond formation with the liberation of H₂. | rsc.org |

| Conformational Studies | Employed to study intramolecular charge-transfer interactions that stabilize folded molecular conformations in solution. | cdnsciencepub.com |

| Oxidation Studies | Benzyl phenyl sulfide (B99878) is oxidized to form this compound, often used as a model reaction to test new selective oxidation methods. | sphinxsai.comrsc.org |

Scope and Objectives of the Research Outline

The scope of this article is strictly focused on the chemical compound this compound within the context of contemporary chemical research. The objective is to provide a scientifically accurate and informative overview based on the specified outline. This includes an introduction to general sulfone chemistry, the historical and functional role of the sulfonyl group, and the specific use of this compound as a model compound in research. The content adheres exclusively to these topics, without extending into areas outside the defined structure.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzenesulfonylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABCMLOTUSCWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185059 | |

| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-88-7 | |

| Record name | [(Phenylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, benzyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(phenylmethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl phenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EH6K4PRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of Benzyl Phenyl Sulfone

α-Sulfonyl Carbanion Chemistry and Reactivity

The acidic nature of the protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) is a cornerstone of the reactivity of benzyl (B1604629) phenyl sulfone. This allows for the formation of a stabilized carbanion, a potent nucleophile in a variety of synthetic transformations.

Generation and Stabilization of α-Sulfonyl Carbanions

The generation of an α-sulfonyl carbanion from benzyl phenyl sulfone is typically achieved through deprotonation using a strong base. The choice of base can vary depending on the specific reaction conditions and the electrophile to be used. Common bases include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

The stability of the resulting carbanion is attributed to the strong electron-withdrawing nature of the adjacent sulfonyl group. The negative charge is delocalized onto the electronegative oxygen atoms of the SO₂ group through pπ-dπ orbital overlap, as depicted in the resonance structures below. This delocalization effectively disperses the negative charge, rendering the carbanion significantly more stable than a simple alkyl carbanion. X-ray structure determinations of related α-sulfonyl carbanions have confirmed their chiral nature. acs.org

Applications in Alkylation and Conjugate Addition Reactions

The stabilized α-sulfonyl carbanion of this compound is a versatile nucleophile that readily participates in both alkylation and conjugate addition reactions. researchgate.net

Alkylation: In the presence of an appropriate electrophile, such as an alkyl halide, the carbanion undergoes Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This reaction is a fundamental method for elaborating the carbon skeleton.

Conjugate Addition: The carbanion can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (enoates). A study on the conjugate addition of benzylic phenylsulfonyl carbanions to enoates derived from D-(+)-mannitol demonstrated that the stereochemical outcome is dependent on the reaction conditions. nih.gov Under kinetic control (-78 °C), different diastereomeric adducts were formed depending on the geometry of the enoate. nih.gov However, under thermodynamic conditions (-78 °C to room temperature), the syn-(R,S) adducts were preferentially formed, regardless of the initial double bond geometry of the acceptor. nih.gov These adducts can be further transformed into various lactones. nih.gov

Below is a table summarizing the stereoselectivity observed in the conjugate addition of a benzyl phenylsulfonyl carbanion to an enoate derived from D-mannitol.

| Reaction Conditions | Enoate Geometry | Major Product | Diastereomeric Ratio (syn/anti) |

| Kinetic (-78°C) | E | Mixture of syn and anti | 55/45 |

| Kinetic (-78°C) | Z | syn-(R,S) | ~90/10 |

| Thermodynamic (-78°C to RT) | E or Z | syn-(R,S) | ~90/10 |

Data sourced from a study on stereoselective conjugate addition of benzyl phenylsulfonyl carbanions to enoates. nih.gov

Intramolecular Cyclization Reactions of Alkynyl Sulfones

While not this compound itself, structurally related benzyl 1-alkynyl sulfones undergo fascinating intramolecular cyclization reactions. The principles of α-sulfonyl carbanion generation are central to these transformations. For instance, treatment of benzyl 1-alkynyl sulfones with lithium diisopropylamide (LDA) can lead to the formation of 1H-2-benzothiopyran-S,S-dioxides. figshare.com This reaction is thought to proceed through a benzyl carbanion, which then cyclizes by temporarily disrupting the aromaticity of the benzene ring. figshare.com

In a different reaction pathway, the base-mediated cyclization of certain benzyl alkynyl sulfones with aromatic aldehydes provides access to 5,6-dihydro-1,4-oxathiin S,S-dioxides. researchgate.net This method highlights the versatility of the intermediates generated from benzyl sulfone derivatives in constructing complex heterocyclic systems. researchgate.net

Fragmentation Pathways and Rearrangement Reactions

The study of fragmentation and rearrangement reactions, often under mass spectrometry conditions, provides fundamental insights into the bonding and stability of molecules like this compound.

Electron Impact Fragmentation of Sulfones

Under electron impact (EI) ionization in a mass spectrometer, sulfones undergo characteristic fragmentation patterns. For a molecule like this compound, the molecular ion is often unstable. researchgate.net The fragmentation is dominated by cleavages of the carbon-sulfur bonds and rearrangements involving the sulfonyl group.

Key fragmentation pathways for aryl sulfones typically include:

C-S Bond Cleavage: The bonds between the sulfur atom and the adjacent carbon atoms are susceptible to cleavage. For this compound, this would lead to the formation of a benzyl cation (m/z 91, often the base peak for benzyl-containing compounds) and a phenylsulfonyl radical, or a phenyl cation (m/z 77) and a benzylsulfonyl radical. thieme-connect.de

Loss of SO₂: Elimination of sulfur dioxide (SO₂) is a common fragmentation pathway for sulfones, often occurring after an initial rearrangement.

Rearrangements: The molecular ion can rearrange prior to fragmentation, leading to ions that are not formed by simple bond cleavages.

The following table outlines some of the expected key fragment ions in the electron impact mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 232 | [C₁₃H₁₂O₂S]⁺• | Molecular Ion |

| 168 | [C₁₃H₁₂]⁺• | Loss of SO₂ |

| 141 | [C₆H₅SO₂]⁺ | Cleavage of the benzyl-sulfur bond |

| 91 | [C₇H₇]⁺ | Cleavage of the phenyl-sulfur bond (forms tropylium (B1234903) ion) |

| 77 | [C₆H₅]⁺ | Cleavage of the benzyl-sulfur bond and loss of SO₂ |

Sulfone-Sulfinate Rearrangements

A significant rearrangement pathway observed in the mass spectrometry of alkyl aryl sulfones is the migration of an aryl or alkyl group from the sulfur atom to one of the sulfonyl oxygen atoms. cdnsciencepub.com This forms an isomeric sulfinate ester ion. This sulfone-sulfinate rearrangement is a key step that precedes further fragmentation. researchgate.netcdnsciencepub.com

In the case of this compound, the molecular ion can rearrange to a benzyl phenylsulfinate isomer. This rearranged ion can then fragment further, for example, by losing a sulfoxy group (SO₂) or by other characteristic cleavages of the sulfinate ester linkage. This rearrangement is a distinctive feature that helps differentiate sulfones from isomeric compounds in mass spectrometric analysis. cdnsciencepub.com

Intramolecular Benzyl Cation Transfer in Gas Phase

The gas-phase fragmentation of protonated benzyl phenyl sulfones has been investigated using electrospray ionization tandem mass spectrometry (ESI-MS^n) nih.gov. Upon collisional activation, a notable mechanistic pathway involves an intramolecular benzyl cation transfer nih.gov. This process suggests a complex rearrangement within the protonated molecule before fragmentation occurs.

A proposed mechanism, supported by density functional theory (DFT) calculations, involves the transfer of the benzyl cation and the formation of an intermediate ion nih.gov. This gas-phase behavior was found to be consistent across different substituted benzyl phenyl sulfones. Further evidence for this mechanism was provided by synthesizing a reference compound, benzenesulfinic acid benzyl ester. The protonated ion of this ester exhibited the same gas-phase behavior as the protonated this compound, reinforcing the proposed intramolecular transfer reaction nih.gov. This research provides significant insight into the fundamental gas-phase reactions of these sulfones nih.gov.

Collision-Induced Dissociation (CID) Mechanisms

Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a mass spectrometry technique used to fragment selected gas-phase ions wikipedia.orgnationalmaglab.org. In this process, ions are accelerated and collided with neutral gas molecules (such as helium or argon), causing some of their kinetic energy to be converted into internal energy. This increase in internal energy leads to the breaking of chemical bonds and the formation of fragment ions wikipedia.orgnationalmaglab.org.

In the study of protonated benzyl phenyl sulfones, CID is employed to analyze the fragmentation patterns and elucidate the underlying reaction mechanisms nih.gov. The analysis of the resulting fragments helps in identifying characteristic peaks that are indicative of specific processes, such as the intramolecular benzyl cation transfer nih.gov. By observing the fragment ions produced upon collisional activation, researchers can deduce the pathways of dissociation and understand the stability of the various ionic species involved nih.govtaylorandfrancis.com. This technique is crucial for gaining structural information and understanding the intrinsic chemical properties of molecules like this compound in the gas phase nih.govtaylorandfrancis.com.

Photochemistry of Benzylic Sulfonyl Compounds

The photochemistry of benzylic sulfonyl compounds, including this compound, is characterized by the cleavage of the sulfur to benzylic carbon bond upon irradiation cdnsciencepub.com. The benzene ring of the benzylic sulfone acts as the primary chromophore, and its excitation leads to the observed photoreactivity cdnsciencepub.com. The resulting products can be explained by the chemistry of the radical intermediates formed during this process cdnsciencepub.comresearchgate.netcdnsciencepub.com.

Formation of Benzyl and Sulfonyl Radicals

The photolysis of benzylic sulfonyl compounds with the general structure XSO₂CH₂Ph proceeds via the homolytic cleavage of the C-S bond cdnsciencepub.comresearchgate.netcdnsciencepub.com. This photocleavage results in the formation of a benzyl radical (•CH₂Ph) and a sulfonyl radical (XSO₂•) cdnsciencepub.comresearchgate.netcdnsciencepub.com. The subsequent reactions of these radicals determine the final product distribution. The sulfonyl radical can undergo further reactions, such as hydrogen atom abstraction to form a sulfinic acid or loss of sulfur dioxide to generate another radical, depending on the reaction conditions and the stability of the radical itself cdnsciencepub.com.

Synthetic Applications of Photocleavage

The photochemical cleavage of the benzylic sulfonyl group has been explored for its synthetic utility in two primary areas cdnsciencepub.comresearchgate.netcdnsciencepub.com.

Preparation of Sulfones from Disulfone Precursors : This method allows for the synthesis of new sulfones by removing a benzylsulfonyl group. The photolysis of a disulfone precursor of the type R¹SO₂CHR²SO₂CH₂Ph leads to the formation of the desired sulfone, R¹SO₂CH₂R², in high yields researchgate.netcdnsciencepub.com.

Preparation of Sulfinic Acids and Sulfonyl Chlorides from Mono Sulfone Precursors : The photolysis of monosulfones (R³SO₂CH₂Ph) in a hydrogen-donating solvent like 2-propanol can produce the corresponding sulfinic acid (R³SO₂H) cdnsciencepub.comresearchgate.netcdnsciencepub.com. This provides a general method for converting alkyl halides into alkyl sulfinic acids, as the starting benzylic sulfones are often prepared via oxidation of the corresponding sulfide (B99878) cdnsciencepub.com.

The table below summarizes the synthetic applications and reported yields for the photocleavage of benzylic sulfonyl compounds.

| Precursor Type | General Reaction | Product Type | Reported Yield |

| Disulfone | R¹SO₂CHR²SO₂CH₂Ph → R¹SO₂CH₂R² | Sulfone | ~90% researchgate.netcdnsciencepub.com |

| Mono Sulfone | R³SO₂CH₂Ph → R³SO₂H / R³SO₂Cl | Sulfinic Acid / Sulfonyl Chloride | ~55% researchgate.netcdnsciencepub.com |

Transition Metal-Catalyzed Transformations

This compound and related benzylic sulfones can serve as electrophiles in transition metal-catalyzed cross-coupling reactions rsc.orgchemrxiv.org. These transformations leverage the sulfonyl group as a leaving group, enabling the formation of new carbon-carbon bonds through the cleavage of the C–SO₂ bond mdpi.com. Catalysts based on nickel and palladium have been shown to be effective for these types of reactions rsc.orgresearchgate.net.

Desulfonative Cross-Coupling Reactions

Desulfonative cross-coupling reactions represent a significant application of transition metal catalysis involving sulfones. In these reactions, the sulfone group is displaced by a new carbon-based nucleophile. For instance, nickel-catalyzed Kumada-type cross-coupling reactions have been successfully employed with benzyl sulfones and Grignard reagents rsc.org. Similarly, palladium-catalyzed reactions have been developed for the desulfonative cross-coupling of benzylic sulfone derivatives with partners like 1,3-oxazoles chemrxiv.orgresearchgate.net. These methods are valuable in organic synthesis as they utilize stable and readily available sulfones as effective electrophilic partners in forming C-C bonds chemrxiv.org.

α-Arylation/β-Elimination Processes

The functionalization of sulfones at the α-position is a cornerstone of modern organic synthesis. One notable transformation involving this compound and related structures is the palladium-catalyzed α-arylation followed by a β-elimination sequence. This process serves as an effective method for synthesizing 1,1-diarylethylenes. rsc.orgresearchgate.net In this reaction, benzylic sulfones are coupled with aryl triflates in the presence of a palladium catalyst. rsc.orgresearchgate.net The reaction demonstrates considerable tolerance for a variety of benzylic sulfones, including those with heteroaromatic substituents, consistently producing good to excellent yields of the desired olefin products. rsc.org

The general mechanism for these α-arylation reactions begins with the deprotonation of the sulfone at the α-carbon by a strong base, generating a C-nucleophile. acs.org This nucleophile then participates in a catalytic cycle involving a palladium(0) complex. The cycle is initiated by the oxidative addition of the aryl halide or triflate to the Pd(0) species, forming a Pd(II)-aryl complex. The sulfone-derived carbanion then coordinates to this complex, and subsequent reductive elimination releases the α-arylated sulfone product and regenerates the Pd(0) catalyst. acs.org In cases where a β-hydrogen is present, a subsequent elimination step can occur to yield an alkene.

A related Negishi-type α-arylation has also been developed for sulfones and sulfonamides using a broad range of aryl bromides. acs.org In this procedure, the substrates are selectively metalated in situ using a tmp·ZnCl·LiCl base (where tmp is 2,2,6,6-tetramethylpiperidine) and then cross-coupled using a catalyst system generated from Pd(dba)₂ and the ligand XPhos. acs.org This method is highly effective for creating monoarylated α-branched benzyl sulfones with good yields, and overarylation is generally not observed. acs.org The process is robust, tolerating electron-rich, electron-deficient, and heterocyclic aryl bromides as coupling partners. acs.org

Table 1: Examples of Palladium-Catalyzed α-Arylation of Benzylic Sulfones

| Benzylic Sulfone Substrate | Aryl Halide/Triflate | Catalyst System | Base | Product Type | Reference |

| This compound | Aryl Triflates | Palladium Complex | Not Specified | 1,1-Diarylethylene | rsc.orgresearchgate.net |

| α-Branched Benzyl Sulfones | Aryl Bromides | Pd(dba)₂ / XPhos | tmp·ZnCl·LiCl | Monoarylated Sulfone | acs.org |

| Heteroaromatic Sulfones | Aryl Triflates | Palladium Complex | Not Specified | Heteroaromatic Olefin | rsc.org |

Hydrogen-Borrowing Strategy for α-Alkylation

The α-alkylation of sulfones using alcohols as alkylating agents represents an atom-economical and environmentally favorable C-C bond-forming strategy. researchgate.netacs.org This transformation is often achieved through a "hydrogen-borrowing" or "borrowing hydrogen" (BH) methodology, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the nucleophilic sulfone, followed by the reduction of the resulting intermediate. researchgate.net

This process is typically catalyzed by transition metal complexes. For instance, manganese pincer complexes have been shown to be effective catalysts for the α-alkylation of sulfones with a variety of alcohols. acs.orgacs.org Using this compound as the substrate and benzyl alcohol derivatives as the alkylating agents, a range of branched sulfones have been synthesized in moderate to good yields (40–82%) under open-air conditions. researchgate.net The reaction proceeds with water as the sole byproduct, highlighting its green chemistry credentials. acs.org

The mechanism of the hydrogen-borrowing strategy involves several key steps:

Oxidation: The catalyst, such as a Mn(I) or (NNN)Mn(II) complex, oxidizes the alcohol to the corresponding aldehyde, while the metal center is reduced (e.g., storing the hydrogen as a metal hydride). researchgate.net

Condensation: The sulfone, acting as a C-H acid, is deprotonated by a base. The resulting carbanion undergoes a condensation reaction (e.g., Aldol-type) with the in situ-generated aldehyde.

Dehydration: The condensation product subsequently dehydrates to form an α,β-unsaturated sulfone intermediate.

Reduction: The catalyst, in its reduced hydride form, transfers the "borrowed" hydrogen back to the unsaturated intermediate, yielding the final α-alkylated sulfone product and regenerating the active catalyst.

Control experiments, including deuterium (B1214612) incorporation studies, have provided evidence supporting this hydrogen borrowing pathway. researchgate.net While this method is highly efficient, competitive side reactions like Julia-type olefination and α-alkenylation can sometimes be observed, particularly when using benzyl alcohol derivatives as the alkylating agents. acs.org

Table 2: Manganese-Catalyzed α-Alkylation of this compound via Hydrogen-Borrowing

| Alkylating Agent (Alcohol) | Catalyst | Isolated Yield | Reference |

| 4-Methoxybenzyl alcohol | (NNN)Mn(II)Cl₂ | 82% | researchgate.net |

| Benzyl alcohol | (NNN)Mn(II)Cl₂ | 75% | researchgate.net |

| 4-Methylbenzyl alcohol | (NNN)Mn(II)Cl₂ | 78% | researchgate.net |

| 4-Chlorobenzyl alcohol | (NNN)Mn(II)Cl₂ | 65% | researchgate.net |

| Cinnamyl alcohol | (NNN)Mn(II)Cl₂ | 40% | researchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. mdpi.com DFT calculations allow for the determination of molecular geometries, electronic structures, and reaction energy profiles, providing deep insights into transition states and intermediates that are often difficult to characterize experimentally. mdpi.com For reactions involving this compound, DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-31G+(d,p) or 6-311G(d,p), are commonly used to model the reaction pathways. nih.govresearchgate.netnih.gov

These computational studies can elucidate the step-by-step mechanism of processes like α-alkylation or arylation. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This allows researchers to identify the rate-determining step of a reaction and understand the factors that control reactivity and selectivity. mdpi.com For instance, in the hydrogen-borrowing alkylation of sulfones, DFT could be used to model the alcohol oxidation, the C-C bond formation, and the final reduction step, clarifying the role of the metal catalyst and the energetics of the entire catalytic cycle.

Natural Resonance Theory (NRT) and Natural Bond Orbital (NBO) Analyses of Sulfonyl Anions

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, "Lewis-like" description of the electron density in a molecule. wisc.edu It translates the complex wavefunctions from DFT or other ab initio calculations into intuitive chemical concepts such as bonds, lone pairs, and atomic charges. wikipedia.orgresearchgate.net A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

For sulfonyl anions, which are key intermediates in the reactions of this compound, NBO analysis is particularly insightful. It can quantify the delocalization of the negative charge from the α-carbon onto the adjacent sulfonyl group. This delocalization is a result of interactions between the carbon lone pair (the donor NBO) and the antibonding orbitals associated with the sulfur-oxygen bonds (the acceptor NBOs).

Natural Resonance Theory (NRT), which is often used in conjunction with NBO, extends this analysis by calculating the resonance weights of various contributing Lewis structures. wikipedia.org For a sulfonyl anion, NRT can quantitatively determine the contribution of the carbanionic structure versus the enolate-type structure where the negative charge resides on the oxygen atoms of the sulfonyl group. This provides a quantitative measure of resonance stabilization, which explains the acidity of the α-protons in sulfones and the stability of the corresponding conjugate base.

HOMO-LUMO Analysis and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and polarizability of a molecule. nih.govdergipark.org.tr A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. nih.govnih.gov

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net

HOMO: The location of the HOMO can indicate the most likely sites for electrophilic attack. In a molecule like this compound, the HOMO is typically distributed over the phenyl rings.

LUMO: The distribution of the LUMO points to the most probable sites for nucleophilic attack. For sulfones, the LUMO often has significant contributions from the sulfonyl group and the benzylic carbon, consistent with the reactivity observed in α-functionalization reactions.

Analysis of the FMOs helps predict the molecule's behavior in various reactions. Furthermore, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies, providing a quantitative assessment of the molecule's stability and reactivity. nih.gov

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual nuclei. For benzyl (B1604629) phenyl sulfone, ¹H, ¹³C, and ¹⁷O NMR spectroscopy each provide unique and complementary data for a complete structural assignment.

The proton NMR spectrum of benzyl phenyl sulfone, recorded in deuterochloroform (CDCl₃), exhibits distinct signals corresponding to the protons of the benzyl and phenyl groups. The methylene (B1212753) protons (CH₂) of the benzyl group appear as a singlet at approximately 4.41 ppm. This downfield shift is attributed to the deshielding effect of the adjacent sulfonyl group. The aromatic protons of the two phenyl rings resonate in the region of 7.06-7.74 ppm. Specifically, the five protons of the benzyl phenyl ring appear as a multiplet between 7.06 and 7.14 ppm, while the protons of the phenylsulfonyl group are observed as multiplets in the ranges of 7.32-7.41 ppm and 7.65-7.74 ppm.

The ¹³C NMR spectrum of this compound in CDCl₃ provides further confirmation of its carbon framework. The methylene carbon of the benzyl group resonates at approximately 62.53 ppm. The aromatic carbons exhibit signals in the range of 128.31 to 137.49 ppm. The distinct chemical shifts for the different carbon atoms in the phenyl rings are a result of their varied electronic environments due to the influence of the sulfonyl group and their position within the aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and fragmentation patterns of a compound, which aids in its identification and structural elucidation.

Under Electron Ionization (EI) conditions, this compound (molecular weight 232.3 g/mol ) undergoes characteristic fragmentation. The mass spectrum is dominated by a base peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a common and stable fragment in compounds containing a benzyl group. nist.gov Another significant peak is observed at m/z 141, which arises from the loss of the benzyl group, forming the [C₆H₅SO₂]⁺ fragment. The molecular ion peak ([M]⁺) at m/z 232 is also observed, though with lower intensity. Other notable fragments include m/z 65 and m/z 77, which are characteristic fragments of the benzyl and phenyl groups, respectively. nist.gov

The gas-phase fragmentation of protonated benzyl phenyl sulfones has been investigated using Electrospray Ionization Tandem Mass Spectrometry (ESI-MSⁿ). nih.gov Upon collisional activation, several characteristic fragment ions are observed. The fragmentation pathways are influenced by an intramolecular benzyl cation transfer. This process leads to the formation of specific intermediate ions that dictate the subsequent fragmentation patterns. nih.gov A key fragmentation pathway involves the loss of sulfur dioxide (SO₂), a common fragmentation for sulfones. The study of these fragmentation mechanisms provides deeper insight into the intrinsic reactivity and stability of the this compound structure in the gas phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from impurities based on its boiling point and interaction with the stationary phase of the chromatographic column, providing an assessment of its purity. Following separation, mass spectrometry facilitates its identification by analyzing the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns upon electron ionization.

The mass spectrum of this compound is characterized by specific fragment ions that serve as a fingerprint for its identification. nist.gov Studies on the gas-phase fragmentation of protonated benzyl phenyl sulfones using tandem mass spectrometry (ESI-MS/MS), a related technique, have elucidated characteristic fragmentation pathways. nih.gov Upon collisional activation, a key fragmentation process involves an intramolecular benzyl cation transfer, leading to the formation of distinct ions. nih.gov While electron ionization in GC-MS will produce different fragmentation patterns than ESI, the inherent structural features dictate the likely bond cleavages. Common fragments observed in the electron ionization mass spectrum of this compound include the tropylium ion (m/z 91), the phenylsulfonyl cation (m/z 141), and the phenyl cation (m/z 77), which arise from the cleavage of the C-S bonds. The molecular ion peak [M]+ at m/z 232 is also typically observed, confirming the molecular weight of the compound. nist.gov

The unique fragmentation pattern allows for unambiguous identification of this compound in complex mixtures and serves as a reliable method for confirming the compound's identity in synthesis and quality control processes.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been applied to this compound to precisely map its molecular structure and understand its packing in the solid state.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

The sulfonyl group exhibits characteristic S=O bond distances and a distinct O-S-O bond angle. The S-C bond distances differ slightly depending on whether the carbon is part of the aryl (phenyl) or alkyl (benzyl) group. st-andrews.ac.uk This detailed structural information is crucial for understanding the molecule's chemical properties and for computational modeling studies.

Table 1: Selected Crystallographic Data for this compound

This table presents representative data compiled from crystallographic studies on sulfones. Specific values for this compound are noted where available.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | st-andrews.ac.uk |

| Space Group | P2₁/n | st-andrews.ac.uk |

| S=O Bond Lengths | 1.392(5) to 1.463(3) Å | st-andrews.ac.uk |

| S-C (aryl) Bond Length | ~1.743(7) Å | st-andrews.ac.uk |

| S-C (alkyl) Bond Length | ~1.790(3) Å | st-andrews.ac.uk |

| C-S-C Bond Angle | 101.1(3)° to 106.80(14)° | st-andrews.ac.uk |

| O-S-O Bond Angle | 116.7(2)° to 120.61(8)° | st-andrews.ac.uk |

Conformational Analysis and Intermolecular Interactions in Solid State

The solid-state structure of this compound is influenced by its molecular conformation and the network of intermolecular interactions. The two aryl rings (phenyl and benzyl) are not coplanar, adopting a specific torsional angle relative to each other around the S-C bonds to minimize steric hindrance. st-andrews.ac.uknih.gov

The crystal packing is significantly influenced by weak intermolecular "soft" hydrogen bonding interactions. st-andrews.ac.uk These interactions typically involve hydrogen atoms from the phenyl and benzyl groups acting as donors and the electronegative oxygen atoms of the sulfonyl group acting as acceptors (C-H···O). iucr.org These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, create a stable, three-dimensional supramolecular architecture in the crystal lattice. st-andrews.ac.ukiucr.orgias.ac.in The presence and nature of these non-covalent interactions are critical in determining the physical properties of the solid, such as its melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman)

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent parts. nist.gov The most prominent features are the strong absorption bands associated with the sulfonyl (SO₂) group. researchgate.net These include the asymmetric and symmetric stretching vibrations, which are typically observed in specific regions of the spectrum and are diagnostic for the sulfone functionality. researchgate.net Other significant bands arise from the C-H stretching and bending vibrations of the aromatic rings and the methylene bridge, as well as C=C stretching vibrations within the phenyl rings. dtic.mil

Raman spectroscopy provides complementary information. The vibrations of the non-polar bonds, such as the C-C bonds of the aromatic rings, often produce strong signals in the Raman spectrum. researchgate.net The symmetric SO₂ stretch is also typically Raman active. By combining FT-IR and Raman data, a more complete vibrational assignment can be achieved, confirming the presence of key functional groups and providing insight into molecular symmetry. nih.govcore.ac.uk

Table 2: Key Vibrational Bands for this compound

This table presents typical wavenumber ranges for the functional groups found in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method | Reference |

| ~3100-3000 | Aromatic C-H Stretch | FT-IR, Raman | dtic.mil |

| ~2950-2850 | Methylene (CH₂) C-H Stretch | FT-IR, Raman | dtic.mil |

| ~1600-1450 | Aromatic C=C Ring Stretch | FT-IR, Raman | researchgate.net |

| ~1350-1300 | SO₂ Asymmetric Stretch | FT-IR | researchgate.net |

| ~1180-1120 | SO₂ Symmetric Stretch | FT-IR, Raman | researchgate.net |

| ~770-730 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | FT-IR | dtic.mil |

| ~710-690 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | FT-IR | dtic.mil |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. For this compound, Sulfur K-edge XAS can provide detailed information about the sulfur atom in the sulfonyl group. acs.orgrsc.org

The technique involves exciting a core electron of the sulfur atom (the 1s electron) to unoccupied orbitals using tunable X-rays. The resulting spectrum has distinct regions, including the X-ray Absorption Near Edge Structure (XANES), which is highly sensitive to the oxidation state and coordination chemistry of the sulfur atom. acs.orgmdpi.com For a sulfone, the sulfur is in a high oxidation state (+6 formal), which results in a significant shift of the absorption edge to higher energy compared to reduced sulfur species like sulfides or sulfoxides. researchgate.net

The features within the XANES spectrum are related to the molecular orbitals of the sulfonyl group and can be correlated with theoretical calculations, such as those from density functional theory (DFT), to assign specific electronic transitions. acs.org This allows for a detailed understanding of the S-O and S-C bonding environment. While less common than other techniques for routine characterization, XAS offers unique insights into the electronic structure of the sulfonyl functional group, which is fundamental to its chemical reactivity. acs.orgosti.gov

Other Advanced Analytical Techniques for Sulfone Characterization

Beyond the core methods described, several other advanced analytical techniques can be employed for the comprehensive characterization of this compound and related sulfone compounds.

Tandem Mass Spectrometry (MS/MS): As an extension of mass spectrometry, MS/MS is used to probe the structure of ions by inducing fragmentation and analyzing the resulting daughter ions. nih.gov This technique is invaluable for confirming the identity of sulfones and for elucidating complex fragmentation mechanisms, which can help in distinguishing between isomers. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For non-volatile sulfones or for analyses in complex matrices, HPLC is a preferred separation technique over GC. Coupled with detectors like UV-Vis or mass spectrometry (LC-MS), it provides a robust method for purity assessment and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in this section, ¹H and ¹³C NMR are fundamental techniques for the structural elucidation of this compound in solution, confirming the connectivity of atoms through chemical shifts and coupling patterns.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor reaction progress, assess purity, and determine appropriate conditions for column chromatography. Specific spray reagents can be used for the visualization of sulfones on TLC plates. nih.gov

These techniques, often used in combination, provide a complete analytical profile of this compound, ensuring its structural integrity and purity for various applications. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound (C₁₃H₁₂O₂S), XPS analysis would be expected to identify the core level signals for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p).

The high-resolution spectra of these core levels provide information about the chemical environment of the atoms. The binding energy of the S 2p peak is characteristic of the sulfone group (-SO₂-). Due to the high oxidation state of sulfur in the sulfone group, the S 2p binding energy is expected to be in the range of 168.0 to 169.0 eV. The O 1s spectrum would likely show a primary peak associated with the sulfone group, typically observed around 532.0 eV. The C 1s spectrum can be deconvoluted into multiple components representing the different types of carbon atoms in the benzyl and phenyl rings.

Expected Binding Energies for this compound in XPS

| Element | Orbital | Expected Binding Energy (eV) | Corresponding Functional Group |

| Carbon | C 1s | ~284.8 | C-C/C-H (Aromatic) |

| Carbon | C 1s | ~285.8 | C-S |

| Oxygen | O 1s | ~532.0 | S=O |

| Sulfur | S 2p | ~168.5 | R-SO₂-R' |

Note: These values are illustrative and based on data from similar aromatic sulfone compounds. Actual experimental values may vary slightly.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the molecular composition of solid surfaces. uwo.ca By bombarding the sample surface with a pulsed primary ion beam, secondary ions are generated and their mass-to-charge ratios are determined by measuring their time of flight to a detector. carleton.edu This technique provides detailed molecular information about the outermost 1-2 nanometers of the surface and can be used to generate high-resolution chemical images. lucideon.com

For this compound, TOF-SIMS analysis would yield a mass spectrum with characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification. Expected positive and negative secondary ions would include fragments corresponding to the benzyl group (C₇H₇⁺, m/z 91), the phenyl group (C₆H₅⁺, m/z 77), the phenyl sulfonyl group (C₆H₅SO₂⁺, m/z 141), and other smaller aromatic and aliphatic fragments. The molecular ion [M+H]⁺ or [M-H]⁻ might also be observed depending on the experimental conditions.

Anticipated Characteristic Fragments in TOF-SIMS of this compound

| Ion Fragment | Formula | Expected m/z | Polarity |

| Phenyl | C₆H₅⁺ | 77 | Positive |

| Benzyl | C₇H₇⁺ | 91 | Positive |

| Phenylsulfonyl | C₆H₅SO₂⁺ | 141 | Positive |

| Benzenesulfinate (B1229208) | C₆H₅SO₂⁻ | 141 | Negative |

| Molecular Ion (protonated) | C₁₃H₁₃O₂S⁺ | 233 | Positive |

Note: The relative intensities of these fragments would depend on the specific TOF-SIMS instrumentation and analytical conditions.

Applications and Emerging Trends in Sulfone Research

Role in Organic Synthesis as Versatile Intermediates.asianpubs.orgorganic-chemistry.orgtandfonline.comacs.org

Benzyl (B1604629) phenyl sulfone and its derivatives are recognized for their utility as versatile intermediates in the field of organic synthesis. The sulfone group can act as a temporary modulator of chemical reactivity, earning them the description of "chemical chameleons". thieme-connect.com This functionality allows them to be used in a variety of chemical transformations. thieme-connect.com

The structural framework of benzyl phenyl sulfone is a component in the synthesis of more complex molecules. For instance, it serves as a key intermediate in the creation of various pharmaceutical compounds, particularly in the development of sulfonamide drugs known for their antibacterial properties. chemimpex.com The ability of the sulfone group to stabilize adjacent carbanions and to function as a leaving group facilitates its use in constructing intricate molecular architectures. thieme-connect.com Research has demonstrated the use of this compound derivatives in the synthesis of novel sulfonamide antibiotics, highlighting their potential in addressing resistant bacterial strains.

Furthermore, the core structure is relevant in the synthesis of natural products and bioactive molecules. For example, divergent synthesis strategies utilize related sulfone-containing building blocks, such as N-(arylsulfonyl)acrylamides, to produce structurally complex compounds like 1,6-dicarbonyls and sulfone-bridged 1,7-dicarbonyls, which are scaffolds found in natural products with potential anti-inflammatory and insecticidal activities. acs.org

The sulfonyl group (-SO2-) in this compound is a potent electron-withdrawing group, which activates adjacent positions for nucleophilic attack. thieme-connect.com This activating effect is a cornerstone of its utility in organic synthesis. For example, the methylene (B1212753) group adjacent to the sulfonyl group can be deprotonated to form a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions. thieme-connect.com

Conversely, the phenylsulfonyl group can function as an effective leaving group in elimination and substitution reactions. nih.govgoogle.com This dual reactivity as both an activating and a leaving group is exemplified in the Julia olefination and its variations, where a sulfone is used to convert aldehydes and ketones into alkenes. thieme-connect.com The sulfinate anion, the byproduct of the sulfone acting as a leaving group, is a stable species. nih.govgoogle.com This characteristic is crucial in reactions where the removal of the sulfonyl moiety is the final step to achieve the target molecule. wikipedia.org

Integration into Materials Science.

The unique properties of the sulfone group have led to the integration of this compound and related structures into the field of materials science, particularly in the development of advanced polymers and optoelectronic materials.

This compound is utilized in polymer chemistry as a sulfonating agent. chemimpex.com Its incorporation into polymer chains can significantly enhance their thermal stability and chemical resistance. chemimpex.com These high-performance polymers are valuable in demanding applications, such as those in the aerospace and automotive industries. chemimpex.com For instance, the introduction of the sulfone moiety can increase the thermal stability of a polymer from 200°C to 250°C.

While direct applications of this compound in optoelectronics are less common, the broader class of sulfone-containing organic molecules is explored for these purposes. thieme-connect.dechemscene.comwolfabio.com The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of organic molecules, a key factor in the design of materials for organic field-effect transistors (OFETs) and other electronic devices. chemscene.com

Environmental and Sustainable Chemistry.asianpubs.orgorganic-chemistry.orgresearchgate.net

The synthesis and application of sulfones, including this compound, are increasingly being viewed through the lens of green and sustainable chemistry. asianpubs.orgorganic-chemistry.orgresearchgate.net This has spurred the development of more environmentally benign synthetic methods. asianpubs.orgorganic-chemistry.orgresearchgate.net

The classic synthesis of sulfones involves the oxidation of the corresponding sulfides. thieme-connect.com Traditional methods often employ stoichiometric amounts of strong oxidants, which can generate significant chemical waste. In response, a major focus of research has been the development of "green" oxidation systems that are more efficient and environmentally friendly. asianpubs.orgorganic-chemistry.orgresearchgate.net

Several innovative and sustainable methods for the oxidation of sulfides to sulfones have been reported:

Solid-State Oxidation with Oxone: A highly selective and environmentally friendly method for oxidizing sulfides to sulfones uses oxone (potassium peroxymonosulfate) under solid-state conditions. asianpubs.org This approach is clean, safe, and operationally simple. asianpubs.org

Organocatalytic Oxidation with Hydrogen Peroxide: An efficient and cost-effective method employs 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide (H2O2) as the oxidant. organic-chemistry.orgthieme-connect.com This system allows for the selective synthesis of either sulfoxides or sulfones by adjusting the reaction conditions. organic-chemistry.orgthieme-connect.com

Catalyst- and Solvent-Free Oxidation: A highly atom-economical process for oxidizing sulfides to sulfones has been developed using a 30% aqueous solution of H2O2 at 75°C without any catalyst or organic solvent. rsc.org This method is applicable to a diverse range of sulfides. rsc.org

These green oxidation systems represent a significant advancement in the sustainable production of sulfones, minimizing waste and avoiding the use of toxic reagents and solvents. asianpubs.orgorganic-chemistry.orgrsc.org

Catalyst-Free and Additive-Free Syntheses

The development of synthetic methodologies that avoid the use of catalysts and additives is a significant goal in green chemistry, aiming to reduce waste and improve atom economy. In the realm of sulfone synthesis, several innovative catalyst-free and additive-free approaches have been developed, often leveraging visible light or mild heating to initiate reactions.

One notable strategy involves the visible-light-mediated reaction of β-nitrostyrenes with arylazo sulfones. rsc.org This method provides a pathway to vinyl sulfones without the need for a photocatalyst. rsc.org The reaction proceeds under blue LED irradiation, where the arylazo sulfone serves as a precursor for both aryl and sulfonyl radicals. rsc.org The solvent plays a crucial role in directing the reaction's outcome. rsc.org For instance, the synthesis of (E)-vinyl sulfones is achieved in a dioxane/H₂O mixture. rsc.org This approach is lauded for its excellent selectivity for the E-stereoisomer, use of ambient temperature, and absence of metal catalysts or other additives. rsc.org

Similarly, arylazo sulfones have been employed in the synthesis of various other organic molecules under catalyst- and additive-free conditions. These bench-stable compounds can be photochemically activated by visible light to generate aryl radicals, which can then participate in a variety of transformations. acs.org This has been demonstrated in the synthesis of allylarenes, where arylazo sulfones react with allyl sulfones. acs.org

Another approach to catalyst-free synthesis involves the reaction of para-quinone methides with sulfonyl hydrazides. nih.gov This method yields diarylmethyl sulfones through a 1,6-conjugate addition/aromatization/sulfonylation sequence. nih.gov The reaction proceeds efficiently in a mixed solvent system of ethanol (B145695) and water at a mild temperature of 50°C, highlighting the role of water in promoting the reaction despite the low solubility of the substrates. nih.gov

Furthermore, the oxidation of sulfides to sulfones, a fundamental transformation, can be achieved without catalysts or organic solvents. researchgate.net Using a 30% aqueous solution of hydrogen peroxide at 75°C, a wide range of sulfides, including phenyl benzyl sulfides, can be converted to their corresponding sulfones in high yields. researchgate.net This method is highly atom-economical, with the primary byproduct being water. researchgate.net

In some cases, reactions can proceed without external catalysts by involving a byproduct as a catalytic species. For example, the reaction of benzylic and allylic alcohols with sulfinyl chlorides to form sulfones proceeds without any added catalyst, with the byproduct hydrochloric acid (HCl) thought to be involved in the catalytic cycle. organic-chemistry.org

These examples underscore a clear trend towards developing more environmentally benign synthetic routes to sulfones, including this compound and its derivatives, by eliminating the need for catalysts and additives.

Table 1: Examples of Catalyst-Free and Additive-Free Syntheses of Sulfone Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| β-Nitrostyrenes, Arylazo sulfones | Blue LED, Dioxane/H₂O | (E)-Vinyl sulfones | Moderate to Excellent | rsc.org |

| Arylazo sulfones, Allyl sulfones | Visible Light | Allylarenes | Good | acs.org |

| para-Quinone methides, Sulfonyl hydrazides | EtOH/H₂O, 50°C | Diarylmethyl sulfones | Excellent | nih.gov |

| Phenyl benzyl sulfides | 30% aq. H₂O₂, 75°C | Phenyl benzyl sulfones | High | researchgate.net |

| Benzylic alcohols, Sulfinyl chlorides | Heat | Benzylic sulfones | Moderate to Excellent | organic-chemistry.org |

Future Research Directions in this compound Chemistry

The chemistry of this compound and related sulfone-containing molecules continues to be a vibrant area of research. Future investigations are expected to focus on several key areas, including the exploration of novel reactivity, the application of advanced computational modeling for predictive synthesis, and the development of new analytical methodologies for complex systems.

Exploration of Novel Reactivity and Transformations

The sulfone group is a versatile functional group capable of undergoing a wide array of transformations. uoguelph.ca Future research will likely continue to exploit the unique properties of the sulfonyl group to develop novel synthetic methods. The ability of the sulfone group to stabilize an adjacent carbanion has been a cornerstone of its synthetic utility, enabling reactions such as alkylations and conjugate additions. uoguelph.ca

One area of interest is the development of new cyclization reactions. For instance, base-induced cyclization of alkynyl sulfones to afford benzothiopyran S,S-dioxides has been reported, with the efficiency of the reaction being influenced by steric factors. uoguelph.ca Further exploration of such cyclizations with different substitution patterns and heteroaromatic systems could lead to the synthesis of novel heterocyclic compounds.

The use of sulfones as leaving groups in cross-coupling reactions is another promising avenue. While traditionally viewed as stable, the C–S bond in sulfones can be activated under certain catalytic conditions. rsc.org For example, palladium-catalyzed desulfonylative cross-coupling reactions have been developed. rsc.org Future work could focus on expanding the scope of these reactions to include a wider range of coupling partners and developing more efficient and sustainable catalyst systems, potentially using earth-abundant metals. researchgate.net

Furthermore, the development of novel deoxygenation methods for sulfones to produce the corresponding sulfides is an active area of research. tandfonline.com A recent metal-free approach utilizes 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and N-bromosuccinimide (NBS) for this transformation. tandfonline.com Investigating new reagents and conditions for such reductions, including catalytic methods, could provide more efficient and selective routes for this transformation. rsc.org

The synthesis of complex molecules often requires multi-step sequences. The development of one-pot, multi-component reactions involving this compound and its derivatives will continue to be a priority. researchgate.net These reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, providing insights into reaction mechanisms and enabling the prediction of reactivity and selectivity. researchgate.net In the context of this compound chemistry, advanced computational modeling is poised to play an increasingly important role.

One key application of computational modeling is in the design of new catalysts. For example, in the iridium-catalyzed hydrogen isotope exchange of aryl sulfones, computational methods were used to calculate the binding energy of a model substrate to various iridium(III) hydride complexes. acs.org This guided the design of a novel chelated NHC-P iridium(I) complex with improved catalytic activity. acs.org Future research will likely leverage similar computational approaches to design catalysts for other transformations of this compound, such as C-H functionalization and cross-coupling reactions.

Computational studies can also elucidate the structures of reactive intermediates, such as the lithium salt of this compound. acs.org Understanding the structure and aggregation state of such intermediates is crucial for controlling the stereochemical outcome of reactions. Ab initio calculations can provide detailed information about bond lengths, bond angles, and the coordination of solvent molecules, which can be difficult to obtain experimentally. acs.org

Furthermore, computational models can be used to predict the feasibility and outcome of new reactions. By calculating the activation energies and reaction enthalpies of proposed reaction pathways, researchers can identify promising new transformations before embarking on extensive experimental work. researchgate.net This can significantly accelerate the discovery of novel reactivity for this compound and other sulfones. As computational methods become more accurate and efficient, their application in a predictive capacity is expected to become more widespread.

Development of New Analytical Methodologies for Complex Systems

The analysis of sulfones, including this compound, in complex mixtures is crucial for a variety of applications, from reaction monitoring to quality control. chemimpex.com Future research in this area will likely focus on developing more sensitive, selective, and rapid analytical methods.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of sulfones. luc.edu However, achieving adequate separation of structurally similar sulfones and their byproducts can be challenging. luc.edu Future work may involve the development of new stationary phases with enhanced selectivity for sulfonyl compounds or the exploration of novel solvent systems to improve peak resolution. luc.edu

Mass spectrometry (MS), often coupled with gas chromatography (GC) or HPLC, is another powerful tool for the analysis of sulfones. sphinxsai.com The development of new ionization techniques and high-resolution mass spectrometers will enable the detection and identification of trace amounts of sulfones in complex matrices. This is particularly important in fields such as environmental analysis and metabolomics.

Nuclear magnetic resonance (NMR) spectroscopy is an essential technique for the structural elucidation of sulfones. researchgate.net Future developments in NMR, such as higher field strengths and new pulse sequences, will allow for more detailed structural analysis. Additionally, the use of computational methods to predict NMR spectra can aid in the identification of unknown sulfones by comparing experimental and calculated data. acs.org

There is also a need for the development of new in-situ analytical techniques that can monitor the progress of reactions involving this compound in real-time. This would provide valuable kinetic data and allow for the optimization of reaction conditions. Techniques such as infrared (IR) and Raman spectroscopy, coupled with fiber-optic probes, could be employed for this purpose.

Q & A

Q. What are the common synthetic routes for Benzyl phenyl sulfone, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidation of benzyl phenyl sulfide. A highly efficient method involves using Caro’s acid (H₂SO₅) adsorbed on silica gel, achieving a 97% yield under mild conditions (40°C, 5 hours in acetonitrile) . Alternative oxidants like hydrogen peroxide (H₂O₂) with catalysts (e.g., Fe³⁺ or WO₄²⁻) or meta-chloroperbenzoic acid (mCPBA) can also be employed, though yields may vary depending on solvent polarity and temperature. For example, heterogeneous catalytic systems (e.g., Fe₃O₄@BNPs@SiO₂–SO₃H) optimize selectivity for sulfone over sulfoxide by controlling reaction time and oxidant equivalents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and sulfone-linked methylene groups (δ ~4.5 ppm).

- Mass spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z 304 (C₁₆H₁₆O₄S) , while gas-phase studies using ion-neutral complexes elucidate fragmentation pathways, such as benzyl cation transfer .

- FT-IR : Strong S=O symmetric and asymmetric stretches at 1150–1300 cm⁻¹ confirm sulfone functionality .

Advanced Research Questions

Q. How do substituents on the sulfone group influence its reactivity in asymmetric hydrogenation reactions?

Steric and electronic effects of substituents critically impact enantioselectivity. For example, benzyl groups at the sulfone enhance steric bulk, favoring high enantiomeric excess (94–99% ee) in Ir-catalyzed hydrogenation of unsaturated sulfones. In contrast, electron-withdrawing groups (e.g., 2,6-dimethyl phenyl) stabilize transition states via resonance effects, enabling applications in Ramberg-Bäcklund or Julia olefination reactions .

Q. What mechanisms underlie the thermal decomposition of this compound in different solvents?

In nonpolar solvents like benzene, decomposition proceeds via a radical chain mechanism, forming intermediates such as PhCH₂N=NPh, which isomerizes to benzaldehyde phenylhydrazone. In diphenylmethane, chain termination dominates, yielding N-benzyl benzaldehyde phenylhydrazone as a major product. Solvent polarity and hydrogen-donor capacity modulate reaction pathways, as evidenced by NMR and radical scavenger studies . Contradictory product distributions across solvents highlight the need for solvent-controlled experimental designs .

Q. How can contradictory data in the literature regarding reaction pathways be resolved through experimental design?

Discrepancies in reaction outcomes (e.g., sulfone vs. sulfide formation) often arise from variations in oxidant strength or solvent effects. For example:

- Isotopic labeling : Tracking ¹⁸O in sulfone oxygen atoms clarifies oxidation pathways.

- Radical scavengers : Using Koelsch radical (3) confirms radical-mediated mechanisms in benzene .

- Solvent screening : Polar aprotic solvents (e.g., DMF) favor ionic pathways, while nonpolar solvents promote radical intermediates .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Co-elution with structurally similar sulfones in HPLC can be resolved using high-resolution mass spectrometry (HR-MS) or tandem MS/MS. For gas-phase studies, collision-induced dissociation (CID) differentiates isomers by monitoring benzyl cation (m/z 91) and sulfone-specific fragments . Liquid extraction surface analysis (LESA) coupled with MS enables rapid characterization in mixtures like plant extracts .

Methodological Considerations

Q. What strategies optimize the regioselectivity of sulfone functionalization in multi-step syntheses?

Q. How do computational methods aid in predicting sulfone reactivity?

Density functional theory (DFT) calculates sulfone’s electron affinity (e.g., lithium-cation binding energy) to predict nucleophilic substitution rates. Substituent effect analyses (Taft parameters) correlate Hammett σ values with reaction kinetics in SNAr mechanisms .

Data Contradiction Analysis

Q. Why do some studies report benzaldehyde as a side product during sulfone synthesis, while others do not?

Benzaldehyde formation arises from over-oxidation of benzyl phenyl sulfide or hydrolysis of intermediates (e.g., chloro-benzyl phenyl sulfone). Contradictions stem from differences in oxidant stoichiometry (e.g., excess H₂O₂) or post-reaction workup (e.g., NH₃ hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.